molecular formula C19H14FN B8661984 10-(4-Fluorophenyl)-9,10-dihydroacridine CAS No. 366015-67-0

10-(4-Fluorophenyl)-9,10-dihydroacridine

Katalognummer: B8661984
CAS-Nummer: 366015-67-0
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: VYKVBTOJDXAFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(4-Fluorophenyl)-9,10-dihydroacridine is a useful research compound. Its molecular formula is C19H14FN and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 9,10-dihydroacridine exhibit notable cytotoxicity against various cancer cell lines. For instance, acridine-based compounds have been synthesized and tested for their antiproliferative effects on human cancer cell lines such as HCT 116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). These studies indicate that the introduction of substituents like fluorophenyl enhances the cytotoxic properties of these compounds, making them promising candidates for anticancer drug development .

Mechanism of Action
The mechanism underlying the anticancer activity of 10-(4-Fluorophenyl)-9,10-dihydroacridine is believed to involve intercalation into DNA and the generation of reactive oxygen species (ROS) upon light activation. This dual mechanism can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Organic Light Emitting Diodes (OLEDs)

Host Materials for OLEDs
this compound has been explored as a host material in OLED applications due to its favorable photophysical properties. Its ability to facilitate thermally activated delayed fluorescence (TADF) makes it suitable for use in blue and white OLEDs. The incorporation of this compound into OLED structures has shown improved efficiency and stability compared to traditional materials .

Photocatalysis

Photocatalytic Applications
The compound has also been investigated for its photocatalytic properties, particularly in organic transformations under visible light irradiation. Studies indicate that this compound can act as an effective photocatalyst in the oxidation of organic substrates, leading to the formation of valuable products such as xanthones and acridones . These reactions typically involve the generation of excited states that facilitate electron transfer processes.

Synthesis of Novel Compounds

Hybrid Structures
The synthesis of hybrid compounds incorporating this compound has been reported to yield new derivatives with enhanced biological activity. For example, acridine–isoxazole hybrids have shown significant cytotoxicity against various cancer cell lines, indicating that modifications at the acridine core can lead to compounds with tailored pharmacological profiles .

Structural Variations and Their Effects

Impact of Substituents
The presence of different substituents on the phenyl ring significantly influences the chemical reactivity and biological activity of this compound. Studies have demonstrated that varying substituents can enhance solubility, stability, and interaction with biological targets, thus improving the overall efficacy of the compound in medicinal applications .

Case Studies

StudyApplicationFindings
Anticancer ActivityFluorinated derivatives showed enhanced cytotoxicity against HCT 116 and MCF7 cell lines.
OLED EfficiencyDemonstrated improved stability and efficiency when used as a host material in OLEDs.
PhotocatalysisEffective in photocatalytic oxidation reactions leading to high yields of desired products.

Eigenschaften

CAS-Nummer

366015-67-0

Molekularformel

C19H14FN

Molekulargewicht

275.3 g/mol

IUPAC-Name

10-(4-fluorophenyl)-9H-acridine

InChI

InChI=1S/C19H14FN/c20-16-9-11-17(12-10-16)21-18-7-3-1-5-14(18)13-15-6-2-4-8-19(15)21/h1-12H,13H2

InChI-Schlüssel

VYKVBTOJDXAFLD-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

9.0 g of acridan (49.6 mmol), 446 mg of Pd(OAc)2 (2 mmol), 321 mg of tri-t-butylphosphine, 7.16 g of sodium t-butoxide (74 mmol), and 9.6 g of 1-bromo-4-fluorobenzene (54 mmol) in 90 mL of dry toluene was stirred under argon at room temperature for 2 h. TLC showed the absence of starting material. The reaction mixture was filtered through a Büchner funnel and the solid washed with CH2Cl2. The filtrate was then concentrated in vacuo and the residue was taken up in CH2Cl2 and refiltered. The filtrate was concentrated to dryness and chromatographed on silica gel in 5% ethyl acetate in hexanes, changing to CH2Cl2. Fractions containing product were combined and concentrated to dryness to afford N-(4′-fluorophenyl)acridan.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
446 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.